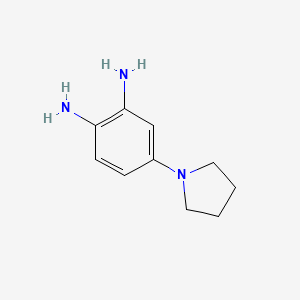
4-(Pyrrolidin-1-yl)benzene-1,2-diamine
描述
4-(Pyrrolidin-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15N3. It consists of a benzene ring substituted with a pyrrolidine group at the 4-position and two amino groups at the 1 and 2 positions.
作用机制
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, called “pseudorotation”, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have shown nanomolar activity against ck1γ and ck1ε , suggesting that they may influence kinase-related pathways.
Pharmacokinetics
It is known that the structure of pyrrolidine derivatives can be optimized to modify the pharmacokinetic profile .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated .
生化分析
Biochemical Properties
4-(Pyrrolidin-1-yl)benzene-1,2-diamine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase and cytochrome P450, influencing their activity. These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes . Additionally, this compound can bind to various proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type. In neuronal cells, it has been shown to modulate neurotransmitter release by affecting the function of synaptic vesicles. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . In cancer cells, this compound has been reported to induce apoptosis by activating caspase enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit enzyme activity by binding to the active site, preventing substrate access. For example, its interaction with monoamine oxidase results in the inhibition of neurotransmitter degradation . Additionally, this compound can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4-bromo-1,2-diaminobenzene with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
化学反应分析
Types of Reactions
4-(Pyrrolidin-1-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
科学研究应用
4-(Pyrrolidin-1-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of amino groups.
4-(Pyrrolidin-1-yl)benzaldehyde: Contains an aldehyde group instead of amino groups.
4-(Pyrrolidin-1-yl)aniline: Similar structure with a single amino group.
Uniqueness
4-(Pyrrolidin-1-yl)benzene-1,2-diamine is unique due to the presence of two amino groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
4-pyrrolidin-1-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVKDZFDEROKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289913-84-4 | |
| Record name | 4-(pyrrolidin-1-yl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


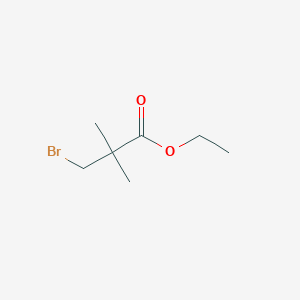
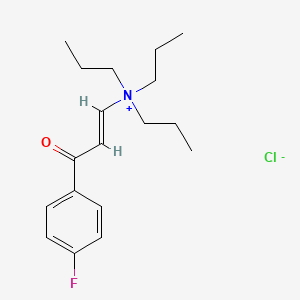
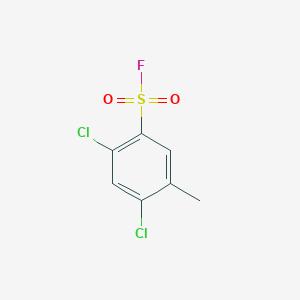
![4-({[(2,6-Dichlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041358.png)
![3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride](/img/structure/B3041359.png)
![3-chloro-4-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzene-1-sulphonyl fluoride](/img/structure/B3041361.png)
![4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041362.png)
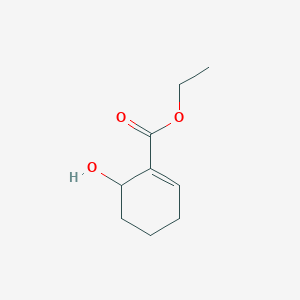
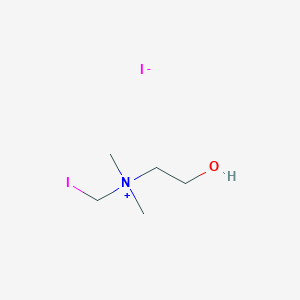
![N1-[3,5-di(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide](/img/structure/B3041370.png)
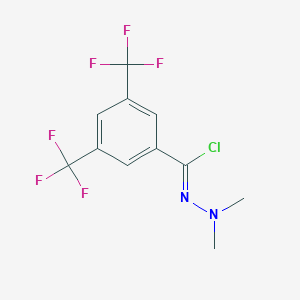
![N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041373.png)
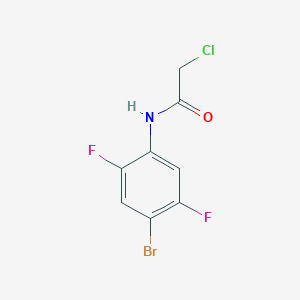
![bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide](/img/structure/B3041375.png)
